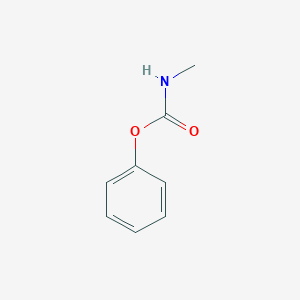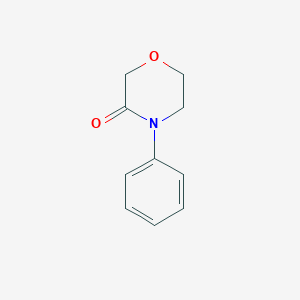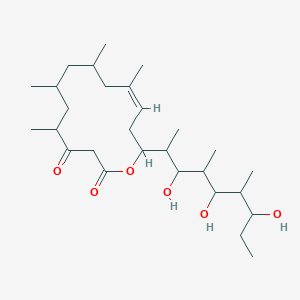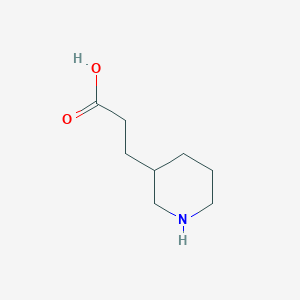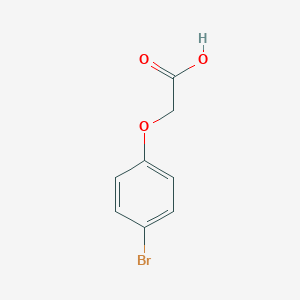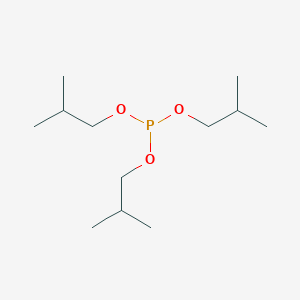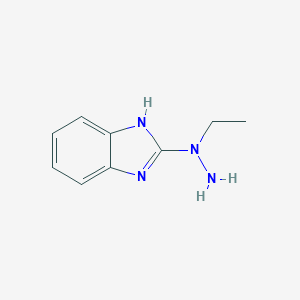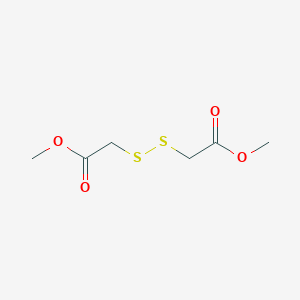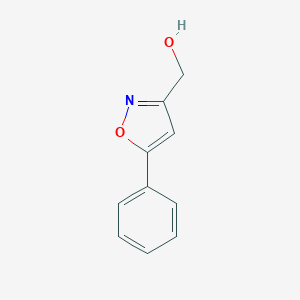
(5-苯基异噁唑-3-基)甲醇
概述
描述
Environmentally Benign Synthesis
The synthesis of novel isoxazole derivatives has been a subject of interest due to their potential anti-inflammatory properties. One such compound, 6-methylisoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones, was synthesized using a nitro-nitrite rearrangement of vinylogous nitroaldol adducts under mild conditions. This method presents an environmentally friendly approach to the synthesis of isoxazole compounds. The synthesized compounds were also evaluated for their molecular properties, drug-likeness, lipophilicity, and solubility, indicating their potential as drug candidates .
Synthesis of Amino-Isoxazoles
Isoxazole derivatives can be synthesized through various methods. For instance, 5-Amino-3-(pyrrol-2-yl)isoxazoles were prepared by reacting 2-(2,2-dicyano-1-ethylthioethenyl)pyrroles with hydroxylamine in methanol. This reaction yielded both 5-aminoisoxazoles and their structural isomers, 3-aminoisoxazoles, with the latter being selectively prepared under specific conditions. These findings contribute to the diverse synthetic routes available for isoxazole derivatives .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was determined using NMR, MS, IR spectra, and X-ray diffraction. Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds .
Chemical Reactions Analysis
Isoxazole derivatives can undergo further chemical transformations. For instance, (3-alkylisoxazol-5-yl)methanols were converted to 3-alkyl-5-(chloromethyl)isoxazoles by reacting with thionyl chloride. These intermediates were then used to synthesize alkyl(isoxazolylmethoxyphenyl)tetrazoles, demonstrating the versatility of isoxazole derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The compound (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone was synthesized using a green chemistry approach and characterized using DFT calculations. The analysis of bond lengths, angles, and dihedral angles revealed a non-planar structure with C1 point group symmetry. Additionally, the vibrational and electronic spectral properties were studied, showing good agreement between experimental and computed data. These properties are essential for understanding the stability and reactivity of the molecule .
科学研究应用
-
One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound
- Summary : An ultrasonic-assisted, one-pot, efficient, convenient procedure for the synthesis of (3-phenylisoxazol-5-yl)methanol derivatives has been developed . These derivatives have biological and pharmaceutical properties .
- Methods : The synthesis involves a multicomponent reaction under ultrasound . The advantages of this method include high yield, facile operation process, and shorter reaction time .
- Results : (3-Phenylisoxazol-5-yl)-methanol derivatives have been synthesized in moderate to excellent yields .
-
Synthesis of 5-((2-Aminothiazol-5-yl)(phenyl)methyl)-6-Hydroxypyrimidine-2,4(1H,3H)-Dione Derivatives
- Summary : A catalyst-free multicomponent synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives was developed . These compounds have potential antioxidant activity .
- Methods : The synthesis involves 2-aminothiazole, N′,N′-dimethyl barbituric acid/barbituric acid, and different aldehydes at 80 °C in an aqueous ethanol medium .
- Results : The synthesized compounds were analyzed against the HepG2 cell line . Some compounds showed good anti-proliferative effects on HepG2 cells . Furthermore, the ABTS and DPPH scavenging assays were used to determine the antioxidant activity of all compounds .
安全和危害
(5-Phenylisoxazol-3-yl)methanol is classified as a substance that may cause respiratory irritation (STOT SE 3), skin irritation (Skin Irrit. 2), and serious eye irritation (Eye Irrit. 2). It is also harmful if swallowed (Acute Tox. 4) . The safety data sheet recommends keeping it in a dark place, under an inert atmosphere, at room temperature .
属性
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAFLGGUEBMWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363215 | |
| Record name | (5-Phenylisoxazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylisoxazol-3-yl)methanol | |
CAS RN |
1619-37-0 | |
| Record name | (5-Phenylisoxazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-phenyl-1,2-oxazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

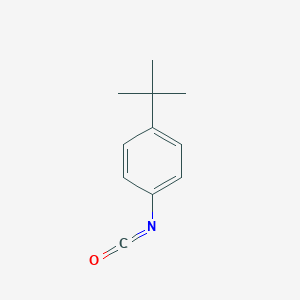

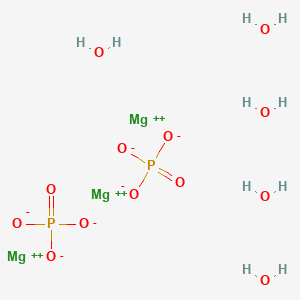

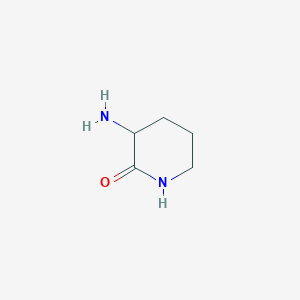
![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)
